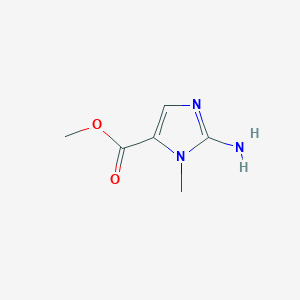

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

- ESI-MS (m/z): 155.1 [M+H]⁺ (calculated: 155.16).

- Fragmentation patterns include loss of the methoxy group (-31 Da) and decarboxylation (-44 Da).

Tautomeric Behavior and Electronic Structure

The imidazole ring supports tautomerism, but the substitution pattern in this compound restricts prototropic shifts. The amino group at C2 and methyl group at N1 lock the tautomeric equilibrium, favoring the 1H-imidazole form over 3H or 4H tautomers. Density functional theory (DFT) calculations predict:

- A planar ring geometry with partial double-bond character in the C2-N1 and C5-N3 bonds.

- Delocalized π-electrons across the ring, evidenced by NMR chemical shifts (e.g., deshielded C2 at δ 145.2).

- The amino group’s lone pair participates in conjugation with the ring, reducing basicity compared to unsubstituted imidazoles.

The electron-withdrawing ester group at C5 further polarizes the ring, enhancing reactivity at C4 for electrophilic substitution.

Table 1: Key Spectroscopic Data

| Technique | Data |

|---|---|

| ¹H NMR | δ 3.72 (OCH₃), 3.40 (N1-CH₃), 6.85 (C4-H), 7.10 (NH₂) |

| ¹³C NMR | δ 167.5 (C=O), 145.2 (C2), 135.8 (C5), 51.8 (OCH₃), 33.6 (N1-CH₃) |

| IR | 3350 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N) |

| MS | m/z 155.1 [M+H]⁺ |

Properties

IUPAC Name |

methyl 2-amino-3-methylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-4(5(10)11-2)3-8-6(9)7/h3H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTFPPSFIJQSLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40316399 | |

| Record name | Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40361-77-1 | |

| Record name | 40361-77-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reaction Conditions

A commonly reported laboratory synthesis begins with N-formyl sarcosine methyl ester as the key precursor. The synthetic sequence proceeds as follows:

Base-mediated cyclization: A solution of N-formyl sarcosine methyl ester is added slowly to sodium hydride (NaH, typically 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) or a THF/ethyl formate mixture at room temperature. This step generates the imidazole ring through intramolecular cyclization, releasing hydrogen gas as a byproduct.

Reflux and acid treatment: After completion of the cyclization (monitored by cessation of hydrogen evolution), the reaction mixture is concentrated under reduced pressure and suspended in ethanol containing concentrated aqueous hydrochloric acid (HCl, ~32%). The mixture is refluxed for approximately 2 hours to promote further ring closure and purification.

Filtration and concentration: The hot reaction mixture is filtered to remove insoluble impurities, and the filtrate is concentrated under vacuum.

pH adjustment and addition of cyanamide: The concentrated solution is diluted with an ethanol/water mixture, and the pH is adjusted to acidic conditions (around pH 3) using aqueous sodium hydroxide solution. Cyanamide is then added, and the mixture is refluxed for 1.5 hours to facilitate the introduction of the amino group.

Final pH adjustment and precipitation: After reflux, the solution is cooled, concentrated, and the pH is raised to alkaline conditions (pH 9–10) using saturated potassium carbonate solution in an ice bath. The product precipitates out, is filtered, washed with water, and dried under vacuum at 40 °C overnight to yield methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate as a pale yellow to orange solid.

Reaction Scheme Summary

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | N-formyl sarcosine methyl ester + NaH in THF | Cyclization and ring formation |

| 2 | Concentration and suspension in EtOH/HCl | Reflux for ring closure and purification |

| 3 | Filtration and concentration | Removal of solids and solvent evaporation |

| 4 | pH adjustment to 3 + cyanamide + reflux | Amino group introduction |

| 5 | pH adjustment to 9–10 + cooling + filtration | Product precipitation and isolation |

Industrial Preparation Methods

Industrial synthesis of this compound scales the laboratory procedures with modifications to improve efficiency and safety:

Continuous flow reactors are employed to maintain consistent temperature control and reagent mixing, enhancing reproducibility and yield.

Automated reagent addition and in-line monitoring (e.g., TLC, LC-MS) optimize reaction times and minimize side reactions.

Use of solvent recycling and controlled pH adjustments ensures environmental and cost efficiency.

Purification is often achieved by crystallization from ethanol/water mixtures or by preparative chromatography depending on purity requirements.

Comparative Analysis of Preparation Methods

| Feature | Laboratory Method | Industrial Method |

|---|---|---|

| Scale | Small to medium scale | Large scale production |

| Reaction control | Manual, batch process | Automated, continuous flow reactors |

| Reaction time | Several hours (3–6 h) | Optimized, often shorter due to flow technology |

| Purification | Filtration, recrystallization, chromatography | Crystallization, automated purification |

| Yield and purity | Moderate to high (dependent on conditions) | High yield with consistent purity |

| Safety | Requires careful handling of NaH and acids | Enhanced safety with automated control systems |

Research Findings and Optimization Parameters

Solvent choice: THF and ethyl formate mixtures provide optimal solubility and reaction rates for the cyclization step.

Base strength: Sodium hydride (NaH) is preferred for its strong basicity and ability to generate the imidazole ring efficiently.

Temperature control: Room temperature for initial cyclization, followed by reflux in ethanol/HCl, balances reaction kinetics and minimizes degradation.

pH adjustments: Precise pH control during amino group introduction and product precipitation is critical for maximizing yield and purity.

Spectroscopic characterization: NMR (proton and carbon), IR, and mass spectrometry confirm structural integrity post-synthesis.

Summary Table of Key Reagents and Their Functions

| Reagent | Function |

|---|---|

| N-formyl sarcosine methyl ester | Starting material providing amino acid moiety |

| Sodium hydride (NaH) | Strong base for cyclization and deprotonation |

| Ethyl formate | Solvent and formyl donor facilitating ring formation |

| Tetrahydrofuran (THF) | Solvent for reaction medium |

| Ethanol + HCl (aqueous) | Reflux medium for ring closure and purification |

| Cyanamide | Amino group donor for substitution at position 2 |

| Sodium hydroxide (NaOH) | pH adjustment to acidic conditions |

| Potassium carbonate (K2CO3) | pH adjustment to alkaline conditions for precipitation |

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different substituted imidazoles.

Substitution: The amino and methyl groups on the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while substitution reactions can produce various N-substituted imidazoles.

Scientific Research Applications

Chemical Properties and Structure

MMI is characterized by the following chemical properties:

- Molecular Formula : C7H10N4O2

- Molecular Weight : 170.18 g/mol

- IUPAC Name : Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

The compound contains an imidazole ring, which is pivotal for its biological activity. The presence of both an amino group and a carboxylate group enhances its reactivity and interaction with biological targets .

Pharmaceutical Development

MMI has shown promise as a lead compound for drug design, particularly targeting infections and tumors. Its structural similarity to other bioactive molecules allows it to interact with various biological targets, making it a candidate for further pharmacological studies. Research indicates that MMI may act as an inhibitor for certain cancer cell lines, suggesting its potential in anticancer therapy .

Antimicrobial Activity

Studies have demonstrated that MMI exhibits significant antimicrobial properties against various pathogens. In vitro testing has shown that MMI can inhibit the growth of bacteria and fungi, indicating its potential use in developing new antimicrobial agents. The minimum inhibitory concentration (MIC) values from these studies highlight its effectiveness against specific strains.

Synthetic Organic Chemistry

MMI serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:

- Nucleophilic substitutions

- Condensation reactions

- Cyclization processes

These reactions underscore MMI's utility in synthesizing other heterocyclic compounds, which are essential in medicinal chemistry .

Anticancer Activity

A notable study investigated the effects of MMI on breast cancer cells. The findings revealed that MMI effectively inhibited cell proliferation and induced apoptosis (programmed cell death). Specifically, the compound caused G0/G1 phase arrest in the cell cycle, demonstrating its potential as a therapeutic agent against breast cancer.

Antimicrobial Screening

In another study focused on antimicrobial efficacy, MMI was screened against multiple bacterial strains. Results indicated that it displayed significant inhibitory activity, with promising MIC values suggesting its development into a novel antimicrobial agent .

Research Findings Summary Table

Mechanism of Action

The mechanism of action of methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Analogs

The compound is part of a broader family of imidazole carboxylates. Key analogs include:

Key Observations :

Activity Comparison :

Biological Activity

Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (MMI) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MMI belongs to the imidazole family, characterized by its five-membered ring structure containing nitrogen atoms. The presence of both an amino group and a carboxylate group contributes to its biological reactivity and potential pharmacological applications.

Target Interactions

MMI interacts with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : MMI can inhibit enzymes involved in critical metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation : The compound may modulate receptor activity, influencing signal transduction pathways.

Biochemical Pathways

The compound is known to influence several biochemical pathways, including those related to:

- Nucleotide Metabolism : Given its structural similarities to purines, MMI may play a role in nucleotide synthesis and metabolism.

- Cell Cycle Regulation : Research indicates that MMI can affect cell cycle progression, particularly in cancer cells.

Antimicrobial and Antiviral Properties

Recent studies have highlighted the antimicrobial and antiviral potential of MMI:

- Antimicrobial Activity : MMI has demonstrated efficacy against various bacterial strains, suggesting its potential as a therapeutic agent for infections.

- Antiviral Activity : Preliminary data indicate that MMI may inhibit viral replication, although further research is necessary to elucidate the specific mechanisms involved.

Anticancer Activity

There is growing evidence supporting the anticancer properties of MMI:

- In Vitro Studies : Research has shown that MMI exhibits cytotoxic effects on several cancer cell lines. For instance, it has been observed to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) in a dose-dependent manner .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 0.7 | Significant inhibition |

| MDA-MB-231 | 20 | Moderate inhibition |

- Mechanisms of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins such as survivin and cyclin B1 .

Pharmacokinetics

The pharmacokinetic profile of MMI is crucial for understanding its therapeutic potential:

- Absorption : The bioavailability of MMI will depend on its chemical properties and formulation.

- Metabolism : It is anticipated that MMI undergoes metabolic transformations that could lead to active or inactive metabolites.

- Excretion : Understanding the excretion pathways is essential for determining dosing regimens.

Case Studies

Several case studies have been conducted to evaluate the biological activity of MMI:

-

Breast Cancer Cell Study :

- Objective: To assess the cytotoxic effects of MMI on breast cancer cells.

- Methodology: Cells were treated with varying concentrations of MMI, and cell viability was assessed using the MTT assay.

- Results: Significant inhibition was observed at concentrations above 0.7 μM, indicating potential for further development as an anticancer agent .

-

Antimicrobial Efficacy Study :

- Objective: To evaluate the antimicrobial properties against common bacterial strains.

- Methodology: Disk diffusion assays were employed to determine the zone of inhibition.

- Results: MMI exhibited notable antimicrobial activity against multiple strains, suggesting its utility in treating bacterial infections.

Q & A

Q. How can researchers optimize the synthesis of Methyl 2-amino-1-methyl-1H-imidazole-5-carboxylate to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

- Temperature: Elevated temperatures (e.g., 80–100°C) may accelerate cyclization but risk decomposition. Lower temperatures (40–60°C) can favor selectivity for the imidazole core .

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or THF may improve crystallinity during workup .

- Catalysts: Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can stabilize reactive intermediates.

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) are critical for isolating high-purity product .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach is required:

- NMR Spectroscopy:

- X-ray Crystallography: Resolve bond lengths/angles (e.g., C-N in the imidazole ring: ~1.31–1.35 Å) and confirm stereoelectronic effects .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns .

- Elemental Analysis: Match experimental C, H, N percentages with theoretical values (e.g., C: 45.2%, H: 5.4%, N: 23.5%) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the ester group .

- Safety Protocols: Use PPE (gloves, goggles) due to potential respiratory and dermal irritation. Conduct reactions in fume hoods .

- Stability Monitoring: Periodic TGA/DSC analysis to detect decomposition (e.g., exothermic peaks >200°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

Methodological Answer:

- Cross-Validation: Compare NMR data with computational predictions (DFT or molecular mechanics) to identify discrepancies in proton environments .

- X-ray Refinement: Use SHELXL for high-resolution crystallography to resolve ambiguities in tautomeric forms or hydrogen bonding .

- Isotopic Labeling: Introduce ¹⁵N or ¹³C labels to track chemical shifts in dynamic systems (e.g., amino group proton exchange) .

Q. What computational methods are employed to predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450, kinases). For example, the imidazole ring may coordinate with metal ions in active sites .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .

- MD Simulations: Simulate binding stability (e.g., RMSD <2.0 Å over 100 ns trajectories) to prioritize candidates for synthesis .

Q. How can thermal analysis (DSC/TGA) inform the formulation of this compound in drug delivery systems?

Methodological Answer:

- Phase Transitions: DSC identifies melting points (e.g., ~165–166°C) and polymorphic transitions critical for solubility .

- Thermal Stability: TGA reveals decomposition onset temperatures (e.g., >200°C), guiding lyophilization or spray-drying conditions .

- Excipient Compatibility: Screen with polymers (e.g., PVP, PLGA) to detect eutectic mixtures or destabilizing interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.